molecular formula C4F10O2S B146102 Nonafluorobutanesulfonyl fluoride CAS No. 375-72-4

Nonafluorobutanesulfonyl fluoride

Cat. No.: B146102
CAS No.: 375-72-4
M. Wt: 302.09 g/mol
InChI Key: LUYQYZLEHLTPBH-UHFFFAOYSA-N
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Description

. It is widely used in organic synthesis due to its stability and reactivity.

Mechanism of Action

Target of Action

Nonafluorobutanesulfonyl fluoride is primarily used in the synthesis of naphthols and as a key component in domino reaction processes . It also plays a crucial role in the transformation of stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers to benzynes .

Mode of Action

This compound has a unique ability to release fluoride anions during reactions with fatty alcohols . This enables efficient fluorination processes . When reacting with fatty alcohols, this compound releases fluoride anions that attack the back of the neighboring benzoic acid salt (NfO) in a nucleophilic substitution reaction, resulting in a complete fluorination process .

Biochemical Pathways

This compound impacts biochemical pathways related to oxidative stress and lipid metabolism . Comparative studies with perfluorooctanesulfonic acid (PFOS) revealed similar dysregulated pathways .

Pharmacokinetics

It’s known that the compound can yield nt+ and lif . The presence of lithiophobic and lithiophilic groups in Nt+ facilitates the uniform deposition of Li+, while LiF contributes to forming a stable solid electrolyte interphase .

Result of Action

This compound has been associated with neurotoxicity, impacting neurobehavior and molecular mechanisms in zebrafish embryos . Despite being approximately 700 times less toxic than PFOS, it still poses neurotoxic risks .

Action Environment

Environmental factors play a significant role in the action of this compound. The compound necessitates careful handling and disposal to mitigate potential harm . It’s crucial to understand these dual aspects of this compound to maximize its benefits in organic synthesis while minimizing its environmental and health impacts .

Biochemical Analysis

Biochemical Properties

Nonafluorobutanesulfonyl fluoride exhibits excellent reactivity with phenolic hydroxyl groups . When reacting with fatty alcohols, this compound releases fluoride anions that will attack the back of the neighboring benzoic acid salt (NfO) in a nucleophilic substitution reaction, resulting in a complete fluorination process .

Cellular Effects

This compound has been associated with neurotoxicity, impacting neurobehavior and molecular mechanisms in zebrafish embryos . Comparative studies with perfluorooctanesulfonic acid (PFOS) revealed similar dysregulated pathways related to oxidative stress and lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its unique ability to release fluoride anions during reactions . This characteristic enables efficient fluorination processes and makes it an excellent reagent for the efficient conversion of alcohols .

Temporal Effects in Laboratory Settings

Its stability and excellent reactivity make it a valuable tool in various chemical reactions and organic synthesis processes .

Dosage Effects in Animal Models

While less toxic than PFOS, this compound still poses neurotoxic risks and necessitates careful handling and disposal to mitigate potential harm

Metabolic Pathways

Its ability to release fluoride anions during reactions suggests potential interactions with various enzymes and cofactors .

Transport and Distribution

Its reactivity suggests potential interactions with various transporters or binding proteins .

Subcellular Localization

Its reactivity and ability to release fluoride anions suggest potential targeting signals or post-translational modifications .

Scientific Research Applications

Nonafluorobutanesulfonyl fluoride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Nonafluorobutanesulfonyl fluoride is often compared with other perfluoroalkylsulfonylating agents such as trifluoromethanesulfonic anhydride (triflic anhydride). While both compounds are used as sulfonylating agents, this compound offers advantages in terms of lower cost and greater stability . Similar compounds include:

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYQYZLEHLTPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9SO2F, C4F10O2S
Record name 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861913
Record name Perfluorobutanesulfonyl fluoride
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Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-72-4
Record name 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375-72-4
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Record name Perfluoro-1-butanesulfonyl fluoride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro-
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Record name Perfluorobutanesulfonyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride
Source European Chemicals Agency (ECHA)
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Record name Perfluoro-1-butanesulfonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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